N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide
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Overview
Description
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes benzamido, chlorophenyl, and dinitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Amidation: The formation of the amide bond by reacting the nitro-substituted benzene with benzoyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the chlorinated intermediate with a dinitrobenzamide derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The benzamido and chlorophenyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzamido-4-chlorophenyl)-3-iodobenzamide
- N-(3-benzamido-4-chlorophenyl)-5-bromo-2-chlorobenzamide
- N-(3-benzamido-4-chlorophenyl)-3,4-dichlorobenzamide
Uniqueness
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide is unique due to the presence of both nitro and benzamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one or more of these features.
Properties
Molecular Formula |
C20H13ClN4O6 |
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Molecular Weight |
440.8 g/mol |
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C20H13ClN4O6/c21-16-9-6-13(10-17(16)23-19(26)12-4-2-1-3-5-12)22-20(27)15-8-7-14(24(28)29)11-18(15)25(30)31/h1-11H,(H,22,27)(H,23,26) |
InChI Key |
YJYDGOLUEOLBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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